1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine
Description
Properties
Molecular Formula |
C18H18N4O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O6/c1-28-17-5-3-2-4-16(17)19-6-8-20(9-7-19)18(23)13-10-14(21(24)25)12-15(11-13)22(26)27/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
AMCMWLWEIAYZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3,5-dinitrobenzoyl and 2-methoxyphenyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of 3,5-Dinitrobenzoyl Group: This step involves the acylation of the piperazine ring with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of 2-Methoxyphenyl Group: The final step involves the substitution of a hydrogen atom on the piperazine ring with a 2-methoxyphenyl group using a suitable aryl halide and a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted derivatives with altered functional groups.
Scientific Research Applications
Structural Overview
The compound features a piperazine ring substituted with a 3,5-dinitrobenzoyl group and a 2-methoxyphenyl group. This structural arrangement contributes to its biological activity and potential therapeutic uses. The presence of nitro groups enhances the compound's reactivity and ability to interact with biological targets.
Medicinal Chemistry Applications
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has shown promise in the following areas:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. It can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. It may influence the release and reuptake of monoamine neurotransmitters such as serotonin and dopamine .
- Antidepressant-Like Activity : Similar piperazine derivatives have been investigated for their antidepressant-like effects. The unique structure of this compound positions it as a lead compound for further development in this area .
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits inflammatory mediators; potential for drug development in inflammation. |
| Neuroactive | Modulates serotonin and dopamine pathways; potential for treating mood disorders. |
| Antidepressant-like | Exhibits properties similar to known antidepressants; further research needed. |
Case Study 1: Anti-inflammatory Mechanism
A study conducted on RAW264.7 macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS) stimuli. This suggests its utility in designing new anti-inflammatory therapies targeting macrophage activation pathways .
Case Study 2: Neuropharmacological Research
In neuropharmacological studies, this compound was evaluated for its binding affinity to serotonin receptors. Preliminary results indicated that it could act as a ligand for these receptors, potentially influencing mood and cognition. Further investigations are necessary to fully elucidate its pharmacological profile .
Synthesis Pathways
The synthesis of this compound typically involves a carbodiimide-mediated condensation reaction between N-(2-methoxyphenyl)piperazine and 3,5-dinitrobenzoic acid. This method highlights the importance of careful selection of reagents to achieve optimal yields and purity .
Mechanism of Action
The mechanism of action of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
A. Acyl Group Variations
The 3,5-dinitrobenzoyl group in the target compound distinguishes it from analogs with electron-donating substituents (e.g., methoxy or methyl groups). Key comparisons include:
No explicit biological data are provided, but methoxy groups generally enhance solubility over nitro substituents .
1-(4-Bromobenzoyl)-4-phenylpiperazine :
- Halogen substitution (bromine) increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce specificity .
B. Piperazine Substituent Variations
The 2-methoxyphenyl group at the 4-position of the piperazine ring is a recurring motif in receptor-targeted compounds:
1-(2-Methoxyphenyl)-4-(3-chlorophenyl)piperazine :
- Demonstrates serotonin reuptake inhibition (SSRI) activity, highlighting the role of the 2-methoxyphenyl group in neurotransmitter modulation .
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :
- Shows high dopamine D₂ receptor affinity (Ki = 54 nM), emphasizing the importance of the 2-methoxyphenyl group in receptor binding .
Key Observations:
- Electron-withdrawing vs. donating groups : The nitro groups in the target compound likely enhance binding to enzymes like IDH1 through strong electron-withdrawing effects, whereas methoxy groups improve solubility but may reduce potency .
- Receptor specificity: The 2-methoxyphenyl group is critical for dopamine D₂ and serotonin receptor interactions, as seen in analogs with Ki values in the nanomolar range .
Biological Activity
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Structural Overview
The compound features a piperazine ring substituted with a dinitrobenzoyl group and a methoxyphenyl moiety. The presence of these functional groups is believed to enhance its biological activity by allowing interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | A common motif in medicinal chemistry known for diverse interactions. |
| Dinitrobenzoyl Group | Enhances reactivity and potential antibacterial properties. |
| Methoxyphenyl Group | Modifies lipophilicity and may influence receptor binding. |
The primary mechanism of action for this compound involves its role as an oxidant in organic synthesis, particularly in forming new carbon-carbon bonds through the oxidation of organocuprates. Additionally, it has been studied for its potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.
Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological properties, particularly as a potential antidepressant. It has shown promise in modulating the release and reuptake of monoamine neurotransmitters like serotonin and dopamine . This mechanism is similar to that of certain recreational drugs but with a lower risk of abuse .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory concentrations (MIC) against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine structure could enhance antibacterial potency .
- Neurotransmitter Interaction : In another investigation, the compound's ability to inhibit serotonin reuptake was assessed using animal models. The results showed an increase in serotonin levels in the synaptic cleft, leading to antidepressant-like effects in behavioral tests .
Comparative Analysis
When compared to other piperazine derivatives, this compound stands out due to its specific substitution pattern which confers distinct chemical reactivity and biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Dinitro group enhances reactivity; methoxy group modulates interaction | Antimicrobial; Neuropharmacological effects |
| N,N-Dimethylpiperazine | Lacks aromatic substituents | Used primarily in chemical syntheses |
| 1-Methylpiperazine | Basic structure | Commonly used as an intermediate in drug synthesis |
Q & A
Basic Research Question
- Hazard Mitigation : The compound’s nitro and aromatic groups may pose toxicity risks. Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Degradation products (e.g., nitroso derivatives) can form under prolonged exposure to light or moisture .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Research Question
- Temperature Control : demonstrates that maintaining 0–5°C during acylation reduces side reactions (e.g., over-acylation or hydrolysis of the nitro group) .
- Catalyst Use : Palladium-based catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reaction efficiency for sterically hindered intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) can improve solubility of the dinitrobenzoyl precursor, but may require post-reaction solvent swaps to facilitate crystallization .
What computational methods are suitable for predicting the reactivity and stability of this compound?
Advanced Research Question
- Reactivity Prediction : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., nitro group reduction susceptibility) .
- Stability Analysis : Molecular dynamics simulations assess degradation pathways under varying pH and temperature conditions. highlights ICReDD’s quantum chemical methods for reaction path optimization .
Which analytical techniques are most effective for structural confirmation and purity assessment?
Q. Methodological Focus
- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyphenyl (δ 3.8–4.0 ppm for OCH) and dinitrobenzoyl groups (aromatic protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~414.3 g/mol) and detects impurities (e.g., unreacted starting materials) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine ring conformation .
How should researchers address discrepancies in reported synthesis yields for similar piperazine derivatives?
Q. Data Contradiction Analysis
- Parameter Comparison : Evaluate differences in reaction time, solvent polarity, or stoichiometry. For example, ’s 39% yield versus higher yields in may stem from divergent purification methods (crystallization vs. chromatography) .
- Byproduct Identification : Use LC-MS or TLC to detect side products (e.g., diacylated piperazines) that reduce yield. Adjust reactant ratios (e.g., 1.2:1 acyl chloride:piperazine) to minimize these .
What are the potential biological targets of this compound, and how can its activity be validated?
Q. Advanced Research Focus
- Target Prediction : Molecular docking studies (e.g., AutoDock Vina) can prioritize receptors like serotonin or dopamine transporters, given structural similarities to bioactive piperazines .
- In Vitro Assays : Validate binding affinity via radioligand displacement assays (e.g., H-labeled ketanserin for 5-HT receptor studies) .
How does the electron-withdrawing nitro group influence the compound’s chemical reactivity?
Q. Mechanistic Insight
- Electronic Effects : The nitro groups deactivate the benzoyl ring, directing electrophilic attacks to the meta position. This stabilizes the compound against nucleophilic substitution but increases susceptibility to reductive cleavage (e.g., catalytic hydrogenation) .
- Spectroscopic Impact : Nitro groups cause distinct UV-Vis absorption peaks (~260–300 nm), useful for concentration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
